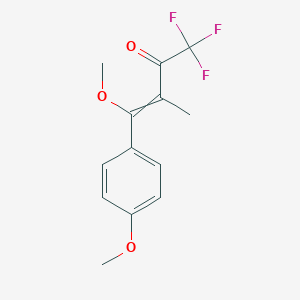
1,1,1-Trifluoro-4-methoxy-4-(4-methoxyphenyl)-3-methylbut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-4-methoxy-4-(4-methoxyphenyl)-3-methylbut-3-en-2-one is a fluorinated organic compound known for its unique chemical properties. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-methoxy-4-(4-methoxyphenyl)-3-methylbut-3-en-2-one typically involves the acylation of acetals with trifluoroacetic anhydride in the presence of pyridine and imidazolium-based ionic liquids . This method is advantageous due to its high yield and reduced reaction time.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-4-methoxy-4-(4-methoxyphenyl)-3-methylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br₂) and chlorine (Cl₂) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-4-methoxy-4-(4-methoxyphenyl)-3-methylbut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-4-methoxy-4-(4-methoxyphenyl)-3-methylbut-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its reactivity, allowing it to form stable complexes with enzymes or receptors. This interaction can inhibit or activate specific biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-4-methoxy-3-penten-2-one: Another fluorinated compound with similar reactivity but different structural features.
1,1,1-Trifluoro-4-methoxy-4-phenyl-3-buten-2-one: Shares the trifluoromethyl and methoxy groups but has a different aromatic substitution pattern.
Uniqueness
1,1,1-Trifluoro-4-methoxy-4-(4-methoxyphenyl)-3-methylbut-3-en-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications.
Eigenschaften
CAS-Nummer |
476158-86-8 |
|---|---|
Molekularformel |
C13H13F3O3 |
Molekulargewicht |
274.23 g/mol |
IUPAC-Name |
1,1,1-trifluoro-4-methoxy-4-(4-methoxyphenyl)-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C13H13F3O3/c1-8(12(17)13(14,15)16)11(19-3)9-4-6-10(18-2)7-5-9/h4-7H,1-3H3 |
InChI-Schlüssel |
URQXHZZVKFXAIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C1=CC=C(C=C1)OC)OC)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







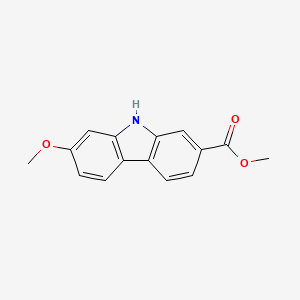
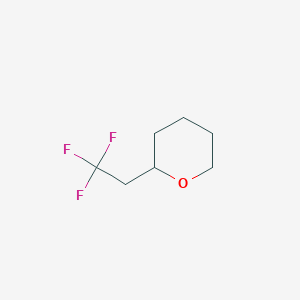

![2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene](/img/structure/B14244036.png)

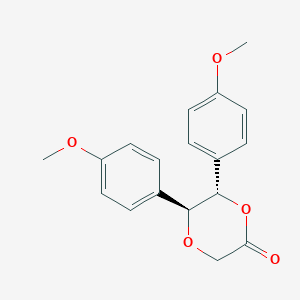

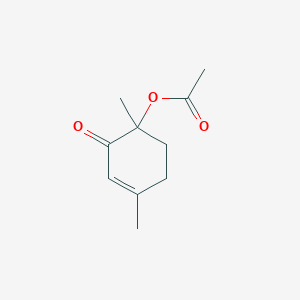
![2-Methyl-1-oxaspiro[2.4]heptane-2-carboxylic acid](/img/structure/B14244067.png)
